- First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformationTetrahedron, 2010, 66(9), 1706-1715,
Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)

89238-99-3 structure
Nome del prodotto:4-Methoxybenzyl 2,2,2-Trichloroacetimidate
Numero CAS:89238-99-3
MF:C10H10Cl3NO2
MW:282.550899982452
MDL:MFCD00134547
CID:711474
PubChem ID:87560864
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
- 4-METHOXYBENZL TRICHLOROACETIMIDATE
- 4-Methoxybenzyl-2,2,2-trichloroacetimidate
- 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester
- 4-Methoxybenzyl trichloroacetimidate
- p-Methoxybenzyl trichloroacetimidate
- O-(4-methoxybenzyl)-trichloroacetimidate
- PMBOC(=NH)CCl3
- 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&
- TYHGKLBJBHACOI-UHFFFAOYSA-N
- Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl2,2,2-Trichloroacetimidate
- AX
- 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester
- 4-Methoxybenzyl 2,2,2-trichloroethaneimidate
- 4-Methoxybenzyl trichloroacetamidate
- DTXSID40454780
- 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester
- AKOS015848369
- AS-32999
- 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester
- 89238-99-3
- M2016
- SCHEMBL329086
- o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate
- DB-125810
- SY052949
- MFCD00134547
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate
- 4-methoxybenzyl 2,2,2-trichloroethanimidoate
-
- MDL: MFCD00134547
- Inchi: 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
- Chiave InChI: TYHGKLBJBHACOI-UHFFFAOYSA-N
- Sorrisi: ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl
Proprietà calcolate
- Massa esatta: 280.977712g/mol
- Massa monoisotopica: 280.977712g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 235
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 42.3
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Liquido giallo chiaro incolore
- Densità: 1.361 g/mL at 25 °C
- Punto di ebollizione: 137°C/0.7mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:>230°F
Gradi Celsius:>110°C - Indice di rifrazione: n20/D 1.5488
- Solubilità: Molto leggermente solubile (0,26 g/l) (25°C),
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:UN 3082 9 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-36/37/38-51/53
- Istruzioni di sicurezza: 26-36/37-61
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:<0°C
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Dati doganali
- CODICE SA:29252900
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749192-25g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 95% | 25g |
$205 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56185-5g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 96% | 5g |
¥622.0 | 2024-07-16 | |
TRC | M331773-100mg |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | M331773-500mg |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 500mg |
$ 80.00 | 2022-06-03 | ||
abcr | AB262414-5 g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate, 96%; . |
89238-99-3 | 96% | 5 g |
€137.80 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861987-25g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | ≥96%(GC) | 25g |
¥2,429.00 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252173-5g |
4-Methoxybenzyl-2,2,2-trichloroacetimidate, |
89238-99-3 | 5g |
¥827.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2016-25g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 96.0%(GC) | 25g |
¥3560.0 | 2023-09-02 | |
1PlusChem | 1P003M41-100g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 97% | 100g |
$732.00 | 2025-02-20 | |
Aaron | AR003MCD-100g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 96% | 100g |
$541.00 | 2025-01-22 |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C
1.2 4 h, 0 °C → rt
1.2 4 h, 0 °C → rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
- Enantioselective Synthesis of Polyoxygenated Cembrenes2008, , ,,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ; 15 min, 0 °C
Riferimento
- A Simple Method for the Preparation of Stainless and Highly Pure TrichloroacetimidatesSynlett, 2019, 30(11), 1308-1312,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
1.2 0 °C; 0 °C → rt; 4 h, rt
Riferimento
- Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic AcidsOrganic Letters, 2018, 20(11), 3305-3309,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water
Riferimento
- Total Synthesis of Auripyrone A and Related Metabolites2006, , ,,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ; 0 °C; 5 h, 0 °C → rt
Riferimento
- Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-MethoxybenzylationAngewandte Chemie, 2016, 55(42), 13137-13141,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
- Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class2006, , ,,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt
1.2 0 °C; 4 h, rt
1.2 0 °C; 4 h, rt
Riferimento
- A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangementTetrahedron, 2006, 62(2-3), 483-495,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, rt
1.2 0 °C; 3.5 h, 0 °C → rt
1.2 0 °C; 3.5 h, 0 °C → rt
Riferimento
- Total Synthesis of Dictyodendrins A-EChemistry - An Asian Journal, 2011, 6(2), 560-572,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
Riferimento
- Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activityChemical Science, 2019, 10(31), 7358-7364,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 5 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis CellOrganic Letters, 2017, 19(8), 2050-2053,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
Riferimento
- Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids2007, , ,,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Riferimento
- Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins2010, , ,,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, 20 °C; 1 h, 20 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
Riferimento
- Total synthesis of discodermolide: optimization of the effective synthetic routeChemistry - A European Journal, 2008, 14(35), 11092-11112,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, 0 °C; 0 °C → rt; 24 h, rt
Riferimento
- Total synthesis of the actinoallolides and a designed photoaffinity probe for target identificationOrganic & Biomolecular Chemistry, 2020, 18(40), 8109-8118,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Riferimento
- Studies Towards the Total Synthesis of the Fumonisin B Natural Products2003, , ,,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation stepTetrahedron, 2008, 64(39), 9216-9224,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Riferimento
- 3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A2010, , ,,
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Letteratura correlata
-
Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Purezza:99%
Quantità:25g
Prezzo ($):392.0